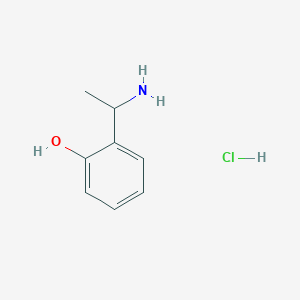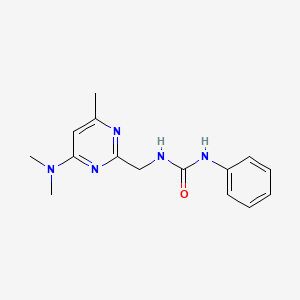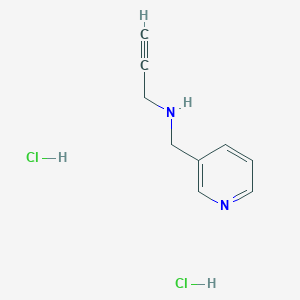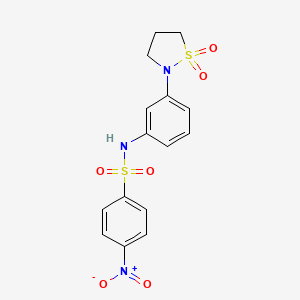
1-(5-Methyl-2-thienyl)ethanol
説明
1-(5-Methyl-2-thienyl)ethanol is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as α-terpineol, and it is a colorless liquid with a pleasant odor. It is commonly used in the production of perfumes, flavorings, and other products due to its aromatic properties. In
科学的研究の応用
Corrosion Inhibition
Thiophene derivatives, including 1-(5-Methyl-2-thienyl)ethanol, find applications as corrosion inhibitors. These compounds play a crucial role in protecting metals and alloys from degradation due to environmental factors such as moisture, acids, and salts. By forming a protective layer on the metal surface, they prevent or reduce corrosion. Researchers have investigated their effectiveness in various industrial settings, including pipelines, oil refineries, and chemical plants .
Organic Semiconductors
Thiophene-based molecules contribute significantly to the field of organic electronics. Specifically, 1-(5-Methyl-2-thienyl)ethanol and its derivatives are utilized in organic semiconductors. These materials exhibit unique electronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). Their π-conjugated structures allow efficient charge transport, making them valuable components in electronic devices .
- Antihypertensive and Anti-atherosclerotic : Certain thiophene-based drugs have shown promise in managing hypertension and preventing atherosclerosis .
Synthesis Methods
The synthesis of thiophene derivatives involves several methods, including condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are commonly employed. For instance, the Gewald reaction produces aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester. These synthetic routes enable the creation of diverse thiophene-based compounds for various applications .
特性
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-thienyl)ethanol | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2592260.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)


